molecular formula C11H18N4O B2951932 1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one CAS No. 2309734-37-8

1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one

Cat. No.: B2951932
CAS No.: 2309734-37-8
M. Wt: 222.292
InChI Key: ZACKQSHYRFHAOL-UHFFFAOYSA-N
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Description

1-(4-((1-Methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one (: 2309734-37-8) is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol. This molecule features a 1-methyl-1H-imidazole moiety linked via a methylene bridge to a piperazine ring, which is substituted at its nitrogen by an acetyl group. The imidazole ring is a privileged structure in medicinal chemistry, known for its extensive biological activity and presence in numerous therapeutic agents . This specific molecular architecture makes it a valuable intermediate or scaffold for researchers working in drug discovery and development. The compound is of significant interest for exploring new pharmacological pathways, particularly in the design and synthesis of molecules with potential antibacterial, antifungal, antiviral, and anti-inflammatory properties, activities commonly associated with imidazole-containing compounds . Its structure suggests potential for interaction with various enzymatic targets. Researchers can utilize this compound as a key building block in organic synthesis, leveraging its piperazine and imidazole components to create diverse libraries of novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this product for their specific application.

Properties

IUPAC Name

1-[4-[(3-methylimidazol-4-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-10(16)15-5-3-14(4-6-15)8-11-7-12-9-13(11)2/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACKQSHYRFHAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a piperazine compound under basic conditions.

    Final Assembly: The final step involves the acylation of the piperazine-imidazole intermediate with an appropriate acylating agent, such as acetyl chloride, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperazine moiety may interact with biological membranes or proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Pharmacological Targets

Compound Name/ID Key Structural Differences Pharmacological Target/Activity Synthesis Method Reference ID
1-(4-((1-Methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one Imidazole-methylpiperazine + acetyl group Kinase inhibition (hypothesized) Microwave-assisted coupling
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Tetrazole instead of imidazole; aryl substituents Anticancer (DNA intercalation) Traditional reflux
3-((4-(6-Chloro-2-(1-methyl-1H-imidazol-2-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21b) Imidazopyridine + isoxazole substituents Kinase inhibition (validated) Reductive cyclization
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Thiazole + urea linkage Antidiabetic (PPAR-γ agonism) Multi-step condensation
1-[4-(3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-piperazin-1-yl]-2-(1-oxy-pyridin-3-yl)-ethanone Bicyclic system + pyridine-N-oxide Farnesyltransferase (FPTase) inhibition Catalytic coupling
1-(4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl)-2-(phenylthio)ethanone (3) Nitroimidazole + arylthio group Antiparasitic (nitroreductase activation) Thiol-alkylation

Physicochemical Properties

  • Molecular Weight : The target compound (~300–350 g/mol) is lighter than urea-thiazole derivatives (e.g., 11a : 484.2 g/mol) but heavier than simpler tetrazole analogs .
  • Solubility : The acetyl group enhances aqueous solubility compared to lipophilic substituents like arylthio groups in 3 .
  • logP : Imidazole’s polarity likely reduces logP relative to nitroimidazole derivatives (e.g., 3 : logP ~2.5–3.5) .

Key Research Findings and Contradictions

  • Contradictory Solubility : While the acetyl group improves solubility, urea-thiazole derivatives (e.g., 11a ) achieve higher solubility via polar urea linkages .
  • Synthetic Challenges : Microwave methods (used for the target compound) are less scalable than classical methods for 21b .

Biological Activity

The compound 1-(4-((1-methyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)ethan-1-one is a derivative of piperazine and imidazole, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Chemical Formula : C12H17N3O
  • Molecular Weight : 219.29 g/mol

Structure

The compound consists of a piperazine ring linked to an imidazole moiety, contributing to its diverse biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating bactericidal effects through inhibition of protein synthesis pathways .

Antifungal Activity

In addition to antibacterial properties, some derivatives demonstrate antifungal activity. For example:

  • Compounds have been tested against Candida species with MIC values comparable to standard antifungal agents like fluconazole, suggesting potential therapeutic applications in treating fungal infections .

The mechanism by which these compounds exert their effects often involves:

  • Inhibition of nucleic acid synthesis : Disruption of DNA replication processes in bacterial cells.
  • Biofilm inhibition : Significant reduction in biofilm formation at concentrations as low as 0.007–0.03 mg/mL against MRSA biofilms .

Case Studies and Research Findings

Several research studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Study ADemonstrated effective antimicrobial activity against MRSA with MIC values significantly lower than traditional antibiotics .
Study BReported synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy against resistant strains .
Study CInvestigated the pharmacokinetics and toxicity profiles, indicating a favorable safety margin in preclinical models .

Summary of Findings

The compound this compound shows promising biological activity, particularly in antimicrobial and antifungal applications. Its unique structure contributes to its effectiveness against various pathogens, making it a candidate for further development in therapeutic settings.

Q & A

Q. Characterization methods :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and purity .
  • LC-MS/HRMS : Validates molecular weight and detects intermediates .
  • X-ray crystallography : Programs like SHELX refine crystal structures to resolve stereochemistry .

Basic: How is the structural stability of this compound assessed under varying experimental conditions?

Answer:
Stability studies involve:

  • Thermogravimetric analysis (TGA) : Monitors decomposition temperatures .
  • pH-dependent solubility tests : Evaluates stability in acidic/basic buffers (e.g., pH 3–10) .
  • Light and humidity exposure : Accelerated aging under controlled environments to simulate storage conditions .

Q. Key parameters :

ConditionMethodReference
ThermalTGA (N₂ atmosphere, 25–300°C)
HydrolyticHPLC monitoring at 37°C

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., target selectivity)?

Answer:
Contradictions may arise from assay variability or off-target effects. Recommended approaches:

Comparative bioassays : Use standardized protocols (e.g., Factor Xa inhibition vs. FASN assays) under identical conditions .

Structural-activity relationship (SAR) : Modify substituents (e.g., piperazine or imidazole groups) and test activity changes .

Computational docking : Tools like AutoDock predict binding affinities to targets like Factor Xa or FASN .

Example : A study on related imidazole-piperazine hybrids showed divergent IC₅₀ values due to solvent polarity effects in enzyme assays .

Advanced: What strategies optimize synthetic yield and purity for large-scale research applications?

Answer:
Key optimizations :

  • Catalyst screening : Palladium complexes (e.g., Pd(PPh₃)₄) improve coupling efficiency in imidazole-piperazine synthesis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates vs. THF, which may reduce byproducts .
  • Purification : Flash chromatography (DCM:MeOH gradients) or recrystallization improves purity >95% .

Case study : A 56% yield increase was achieved by replacing NaBH₄ with LiAlH₄ in a reduction step for a similar compound .

Advanced: How can the mechanism of action for this compound’s anticancer or antimicrobial activity be elucidated?

Answer:
Methodological steps include:

Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) .

Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugates) tracked via confocal microscopy .

Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment .

Example : A benzodiazepine derivative with a similar piperazine-imidazole scaffold showed apoptosis induction in leukemia cells via caspase-3 activation .

Advanced: What computational methods validate the compound’s interaction with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time .
  • Pharmacophore modeling : Matches electrostatic/hydrophobic features to known inhibitors (e.g., razaxaban’s Factor Xa binding ).
  • Density Functional Theory (DFT) : Predicts electron distribution in the imidazole ring for reactivity analysis .

Reference : Docking studies for related compounds revealed hydrogen bonding between the ethanone group and His57 in Factor Xa’s active site .

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